4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole
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Overview
Description
4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole is a chemical compound characterized by a pyrrole ring substituted with a methyl group at the 4-position and a trifluoromethylphenyl group at the 2-position. This compound is part of the broader class of pyrroles, which are five-membered heterocyclic aromatic compounds with nitrogen as the heteroatom. Pyrroles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines.
Introduction of the Methyl Group: The methyl group at the 4-position can be introduced using reagents such as methyl iodide in the presence of a base.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using trifluoromethylphenylboronic acid and a palladium catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromyl chloride to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to reduce nitro groups or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines to replace hydrogen atoms on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst
Substitution: Alkyl halides (e.g., methyl iodide), amines (e.g., aniline)
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, ketones
Reduction Products: Amines, alcohols
Substitution Products: Alkylated pyrroles, amino-substituted pyrroles
Scientific Research Applications
4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate the interaction of pyrrole derivatives with biological targets.
Industry: The compound can be utilized in the development of advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and metabolic stability.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate signaling pathways.
Comparison with Similar Compounds
4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole can be compared with other similar compounds, such as:
2-Methyl-4-(trifluoromethyl)phenylpyrrole: Similar structure but with a different position of the methyl group.
4-Methyl-2-(trifluoromethyl)phenylpyrrole: Similar structure but with a different position of the trifluoromethyl group.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties.
Properties
Molecular Formula |
C12H10F3N |
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Molecular Weight |
225.21 g/mol |
IUPAC Name |
4-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrrole |
InChI |
InChI=1S/C12H10F3N/c1-8-5-11(16-7-8)9-3-2-4-10(6-9)12(13,14)15/h2-7,16H,1H3 |
InChI Key |
BVDXHVIJVRXZOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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